molecular formula C7H12O4 B14363874 2-Hydroxycyclopentyl ethaneperoxoate CAS No. 90904-56-6

2-Hydroxycyclopentyl ethaneperoxoate

Cat. No.: B14363874
CAS No.: 90904-56-6
M. Wt: 160.17 g/mol
InChI Key: VQJIHHCZRNNFDL-UHFFFAOYSA-N
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Description

2-Hydroxycyclopentyl ethaneperoxoate is an organic compound characterized by the presence of a hydroxy group attached to a cyclopentane ring and an ethaneperoxoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxycyclopentyl ethaneperoxoate typically involves the reaction of cyclopentanol with ethaneperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure the stability of the peroxoate group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclopentyl ethaneperoxoate undergoes various chemical reactions, including:

    Oxidation: The peroxoate group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.

    Reduction: The compound can be reduced to form cyclopentanol and ethane.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone and ethane.

    Reduction: Formation of cyclopentanol and ethane.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

2-Hydroxycyclopentyl ethaneperoxoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways involving peroxoate groups.

    Medicine: Explored for its potential therapeutic effects due to its unique structural properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxycyclopentyl ethaneperoxoate involves the interaction of its peroxoate group with various molecular targets. The peroxoate group can generate reactive oxygen species (ROS), which can oxidize substrates and initiate various biochemical pathways. The hydroxy group also plays a role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Lacks the peroxoate group, making it less reactive in oxidation reactions.

    Ethaneperoxoic Acid: Contains the peroxoate group but lacks the cyclopentane ring, resulting in different reactivity and applications.

Uniqueness

2-Hydroxycyclopentyl ethaneperoxoate is unique due to the combination of a hydroxy group, a cyclopentane ring, and an ethaneperoxoate moiety

Properties

CAS No.

90904-56-6

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2-hydroxycyclopentyl) ethaneperoxoate

InChI

InChI=1S/C7H12O4/c1-5(8)10-11-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3

InChI Key

VQJIHHCZRNNFDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OOC1CCCC1O

Origin of Product

United States

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